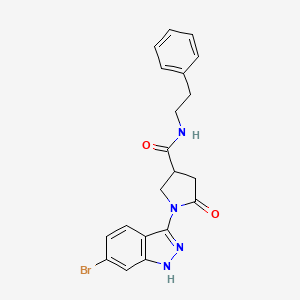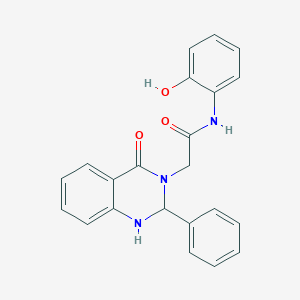
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide, often referred to as Compound X for brevity, is a synthetic organic molecule with a complex structure. Let’s break it down:
-
Indazole Core: : The indazole moiety (1H-indazol-3-yl) forms the central scaffold. Indazoles are heterocyclic compounds containing a five-membered ring fused to a benzene ring. The bromine atom at position 6 adds reactivity and specificity.
-
Pyrrolidine Ring: : The pyrrolidine ring (pyrrolidine-3-carboxamide) is attached to the indazole core. Pyrrolidines are five-membered nitrogen-containing rings and are commonly found in natural products and pharmaceuticals.
-
Phenylethyl Side Chain: : The N-(2-phenylethyl) group extends from the pyrrolidine nitrogen. This aromatic side chain contributes to the compound’s properties.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X, but I’ll highlight a common one:
-
Indazole Synthesis
- Start with 2-aminobenzylamine.
- React with 1,3-dibromo-5-methylbenzene to form the indazole core.
- Introduce the pyrrolidine ring via amide bond formation with 2-phenylethylamine.
- Protect functional groups as needed during the synthesis.
-
Industrial Production
- Large-scale production typically involves multistep synthesis.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Bromine can be oxidized to a bromonium ion, which can react with nucleophiles.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents include bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products:
- Reduction: 1-(6-bromo-1H-indazol-3-yl)-5-hydroxy-N-(2-phenylethyl)pyrrolidine-3-carboxamide.
- Substitution: Various derivatives with modified phenylethyl or indazole groups.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigated as potential drugs (e.g., anticancer, anti-inflammatory).
Chemical Biology: Used as a probe to study biological processes.
Industry: Precursor for other indazole-based compounds.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Similar Compounds: Compare with related indazoles, pyrrolidines, and phenylethylamides.
Uniqueness: Highlight its distinct features (e.g., bromine substitution).
Properties
Molecular Formula |
C20H19BrN4O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c21-15-6-7-16-17(11-15)23-24-19(16)25-12-14(10-18(25)26)20(27)22-9-8-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H,22,27)(H,23,24) |
InChI Key |
SZGLQQMYHKUTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11029786.png)
![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)

![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029824.png)
![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)

![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)

